molecular formula C5H5BrN2O2 B599712 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 126401-89-6

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B599712
M. Wt: 205.011
InChI Key: QKFCIPPOTNXGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is 1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The boiling point information is not available .

Scientific Research Applications

Voltage-Gated L-Type Ca2+ Channel Activators

  • Scientific Field : Pharmacology and Neuroscience .
  • Application Summary : Pyrimidine-2,4,6-triones have been identified as a new class of voltage-gated L-type Ca2+ channel activators . These channels are crucial in the brain and have been implicated in the pathogenesis of Parkinson’s disease .
  • Methods of Application : The pharmacological properties of a pyrimidine-2,4,6-trione derivative were studied. The derivative reproducibly increased inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in tsA-201 cells by slowing activation, inactivation, and enhancement of tail currents .
  • Results : The study found that pyrimidine-2,4,6-triones can activate Ca2+ channels, contrary to a previous study that reported them as blockers .

Solvent-Free Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones

  • Scientific Field : Organic Chemistry .
  • Application Summary : A solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst is described .
  • Methods of Application : The synthesis was performed using a ball-milling technique, which is a mechanical method widely applied for the grinding of minerals into fine particles and the preparation or modification of inorganic solids .
  • Results : This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .

Anti-Inflammatory Activities

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrimidines have been found to exhibit anti-inflammatory effects .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results : Pyrimidines generally show diverse biological properties such as antitumor, analgesic, antibacterial, and fungicidal activities .

Antitumor Activities

  • Scientific Field : Pharmacology and Oncology .
  • Application Summary : Pyrimidine derivatives have been found to exhibit antitumor effects .
  • Methods of Application : The antitumor effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital tumor growth mediators .
  • Results : Pyrimidines generally show diverse biological properties such as anti-inflammatory, analgesic, antibacterial, and fungicidal activities .

Analgesic Activities

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrimidine derivatives have been found to exhibit analgesic effects .
  • Methods of Application : The analgesic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain pain mediators .
  • Results : Pyrimidines generally show diverse biological properties such as antitumor, anti-inflammatory, antibacterial, and fungicidal activities .

Antibacterial and Fungicidal Activities

  • Scientific Field : Pharmacology and Microbiology .
  • Application Summary : Pyrimidine derivatives have been found to exhibit antibacterial and fungicidal effects .
  • Methods of Application : The antibacterial and fungicidal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain bacterial and fungal growth mediators .
  • Results : Pyrimidines generally show diverse biological properties such as antitumor, analgesic, anti-inflammatory activities .

Voltage-Gated L-Type Ca2+ Channel Blockers

  • Scientific Field : Pharmacology and Neuroscience .
  • Application Summary : Pyrimidine-2,4,6-triones have been identified as a new class of voltage-gated L-type Ca2+ channel blockers . These channels are crucial in the brain and have been implicated in the pathogenesis of Parkinson’s disease .
  • Methods of Application : The pharmacological properties of a pyrimidine-2,4,6-trione derivative were studied. The derivative reproducibly increased inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in tsA-201 cells by slowing activation, inactivation, and enhancement of tail currents .
  • Results : The study found that pyrimidine-2,4,6-triones can block Ca2+ channels, contrary to a previous study that reported them as activators .

Metal Organic Frameworks

  • Scientific Field : Materials Science .
  • Application Summary : Pyrene-based metal organic frameworks (MOFs) have been synthesized for various applications .
  • Methods of Application : The synthesis of pyrene-based MOFs involves the use of pyrene-based molecules as bridging ligands .
  • Results : Pyrene-based MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-(bromomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFCIPPOTNXGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione

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